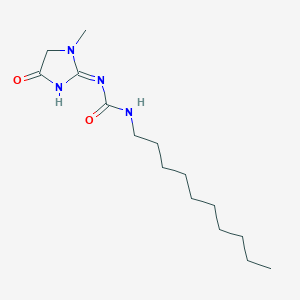
(3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a decyl chain and an imidazolidinone moiety, suggests potential biological activity and industrial utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea typically involves the reaction of a decyl isocyanate with a suitable imidazolidinone derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst or under an inert atmosphere, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of raw materials, precise control of reaction parameters, and thorough quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could yield different reduced forms of the compound.
Substitution: The decyl chain or the imidazolidinone moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield decyl urea oxides, while substitution reactions could produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Possible therapeutic applications due to its unique structure and biological activity.
Industry: Use in the production of specialty chemicals, materials, and agricultural products.
Mechanism of Action
The mechanism of action of (3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea include other urea derivatives and imidazolidinone-containing compounds. Examples might include:
- N,N’-diethylurea
- 1,3-dimethylurea
- Imidazolidinone derivatives with different alkyl chains
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a long decyl chain with an imidazolidinone moiety. This combination may confer unique properties, such as enhanced lipophilicity, specific biological activity, or distinct chemical reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C15H28N4O2 |
|---|---|
Molecular Weight |
296.41 g/mol |
IUPAC Name |
(3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea |
InChI |
InChI=1S/C15H28N4O2/c1-3-4-5-6-7-8-9-10-11-16-15(21)18-14-17-13(20)12-19(14)2/h3-12H2,1-2H3,(H2,16,17,18,20,21) |
InChI Key |
HCHXVPPQZLSWLS-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCNC(=O)/N=C/1\NC(=O)CN1C |
Canonical SMILES |
CCCCCCCCCCNC(=O)N=C1NC(=O)CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14380935.png)
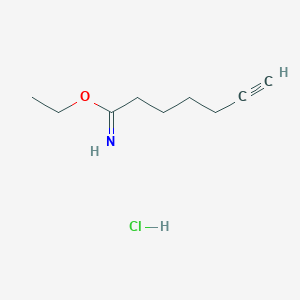
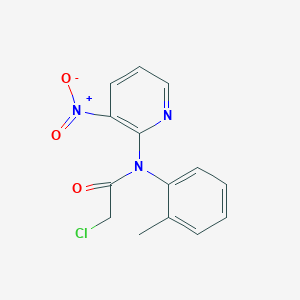
![5-[3-(Trifluoromethyl)phenyl]furan-2-carboximidamide](/img/structure/B14380959.png)
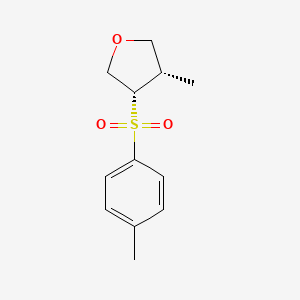
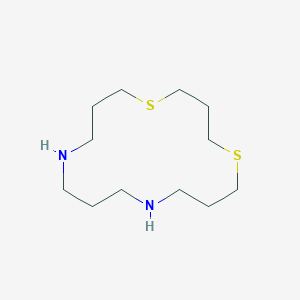
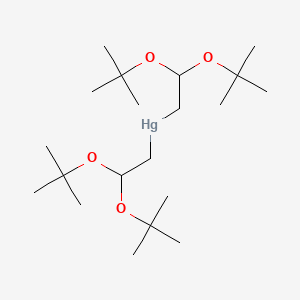

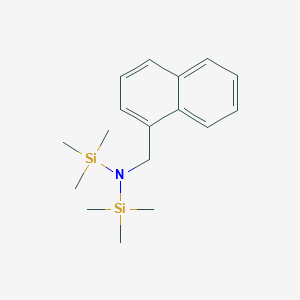
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)
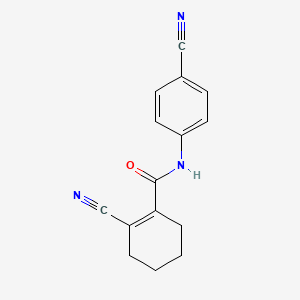
![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)

![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)
